molecular formula C10H22ClN B13081489 3-(3-Methylcyclohexyl)propan-1-amine hydrochloride

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride

Cat. No.: B13081489
M. Wt: 191.74 g/mol
InChI Key: PLTHRSQHSQZIBM-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a propan-1-amine chain. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclohexyl)propan-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable alkyl halide, such as 3-chloropropane, under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired amine. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts. This method ensures high yields and purity of the final product. The resulting amine is then converted to its hydrochloride salt by reaction with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides or sulfonates are common reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated amines.

Scientific Research Applications

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the propan-1-amine chain.

    3-(3-Methoxyphenyl)propan-1-amine hydrochloride: A structurally similar compound with a methoxy group instead of a methyl group.

    3-(1H-Indazol-1-yl)propan-1-amine: Another analog with an indazole ring instead of a cyclohexyl ring.

Uniqueness

3-(3-Methylcyclohexyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl ring with a propan-1-amine chain makes it a versatile compound with diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

3-(3-methylcyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-9-4-2-5-10(8-9)6-3-7-11;/h9-10H,2-8,11H2,1H3;1H

InChI Key

PLTHRSQHSQZIBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CCCN.Cl

Origin of Product

United States

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